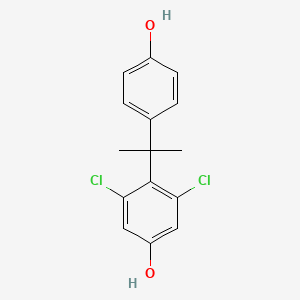
3,5-Dichloro-4-(2-(4-hydroxyphenyl)propan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-(2-(4-hydroxyphenyl)propan-2-yl)phenol: is an organic compound that belongs to the class of diphenylmethane derivatives. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenolic ring, making it a chlorinated phenol. It is known for its antimicrobial properties and is commonly used in various industrial and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(2-(4-hydroxyphenyl)propan-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the chlorination of phenol to produce 3,5-dichlorophenol.
Alkylation: The 3,5-dichlorophenol is then subjected to alkylation using 4-hydroxyacetophenone in the presence of a strong base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of less chlorinated phenols.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium amide or Grignard reagents are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its antimicrobial properties against various bacterial and fungal strains.
- Used in the development of disinfectants and antiseptics.
Medicine:
- Explored for its potential use in the treatment of infections due to its antimicrobial activity.
- Studied for its role in the development of new pharmaceutical agents.
Industry:
- Utilized in the production of antimicrobial coatings and materials.
- Applied in the formulation of cleaning agents and sanitizers.
Wirkmechanismus
The antimicrobial activity of 3,5-Dichloro-4-(2-(4-hydroxyphenyl)propan-2-yl)phenol is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. Additionally, the hydroxyl group can form hydrogen bonds with cellular proteins, further enhancing its antimicrobial effect.
Vergleich Mit ähnlichen Verbindungen
2,2-Bis(4-hydroxy-3,5-dichlorophenyl)propane: Another chlorinated phenol with similar antimicrobial properties.
2,6-Dichloro-4-(2-(3-chloro-4-hydroxyphenyl)propan-2-yl)phenol: A structurally related compound with comparable chemical reactivity.
Uniqueness:
- The presence of both chlorine atoms and a hydroxyl group in 3,5-Dichloro-4-(2-(4-hydroxyphenyl)propan-2-yl)phenol provides a unique combination of antimicrobial activity and chemical reactivity.
- Its specific substitution pattern on the phenolic ring distinguishes it from other chlorinated phenols, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C15H14Cl2O2 |
|---|---|
Molekulargewicht |
297.2 g/mol |
IUPAC-Name |
3,5-dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-10(18)6-4-9)14-12(16)7-11(19)8-13(14)17/h3-8,18-19H,1-2H3 |
InChI-Schlüssel |
YEHOGQNNENCQHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=C(C=C(C=C2Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethanone](/img/structure/B13342766.png)
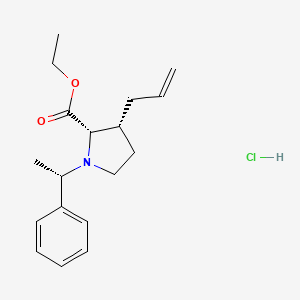
![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13342781.png)

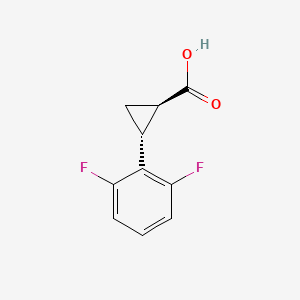
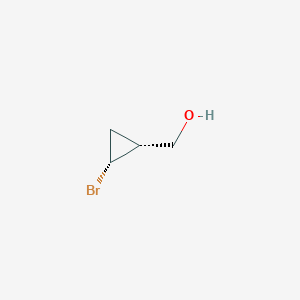
![5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13342824.png)

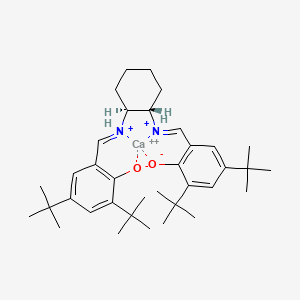
![[1,1'-Biphenyl]-4-sulfonicacidhydrate](/img/structure/B13342841.png)

![5-Methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13342859.png)

